molecular formula C19H17NO4 B2498862 N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 324065-11-4

N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2498862
CAS No.: 324065-11-4
M. Wt: 323.348
InChI Key: ICDDRKBZGADQDA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a methoxy group at position 8 of the chromene ring and a carboxamide group at position 3 linked to a 4-ethylphenyl substituent. Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound—specifically the ethylphenyl moiety and methoxy group—may influence its physicochemical properties and biological interactions compared to related analogs.

Properties

IUPAC Name

N-(4-ethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-12-7-9-14(10-8-12)20-18(21)15-11-13-5-4-6-16(23-2)17(13)24-19(15)22/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDDRKBZGADQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenylamine and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

    Coupling Reaction: The 4-ethylphenylamine is reacted with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Phenyl Modifications :
    • The 4-ethylphenyl group in the target compound offers moderate hydrophobicity compared to the polar 4-acetamidophenyl () or electron-withdrawing 4-nitrophenyl (). This may affect solubility and membrane permeability.
    • The 4-methoxyphenethyl group () introduces flexibility and extended conjugation, which could enhance binding to biological targets like enzymes or receptors.

Biological Activity

N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N1O4C_{18}H_{19}N_{1}O_{4}. The structure consists of a chromene core with an ethylphenyl substituent and a methoxy group, which may influence its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Pseudomonas aeruginosa0.30

These findings suggest that the compound may act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways, although the precise mechanism remains under investigation .

2. Anticancer Properties

This compound has shown promise in cancer research. Studies indicate that it may inhibit the proliferation of cancer cells through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound potentially inhibits enzymes involved in cell cycle regulation and apoptosis, leading to reduced tumor growth.
  • Induction of Apoptosis: Research suggests that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, which may involve mitochondrial dysfunction and caspase activation.

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition: The compound may bind to active sites on target enzymes, altering their function.
  • Receptor Modulation: It could interact with specific receptors involved in cell signaling pathways, thereby influencing cellular responses.
  • Oxidative Stress Reduction: By scavenging free radicals, it may protect cells from oxidative damage, which is a contributing factor in many diseases .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy: A comparative study demonstrated that this compound was significantly more effective than traditional antibiotics against resistant strains of bacteria, showcasing its potential as a new therapeutic agent .
  • Cancer Cell Line Study: In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

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